molecular formula C6H9ClN2O B7943080 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride

Cat. No.: B7943080
M. Wt: 160.60 g/mol
InChI Key: KLGGOTCHIRGCTQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride is a pyrazole derivative characterized by a pyrazole ring substituted with methyl groups at positions 3 and 5, an aldehyde group at position 4, and a hydrochloride counterion. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive aldehyde moiety, which facilitates condensation and cyclization reactions . Commercial availability is documented through multiple suppliers, including Shenzhen Nexconn Pharmatechs Ltd and Alfa Chemical Co., with pricing tiers reflecting its use in small- to large-scale synthesis .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-6(3-9)5(2)8-7-4;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGGOTCHIRGCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde under acidic conditions. The reaction proceeds as follows:

    Starting Materials: 3,5-Dimethylpyrazole and formaldehyde.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.

    Procedure: The 3,5-dimethylpyrazole is dissolved in a suitable solvent, such as ethanol or methanol. Formaldehyde is then added dropwise to the solution, and the mixture is stirred at room temperature for several hours. The reaction mixture is then acidified with hydrochloric acid to precipitate the product.

    Isolation: The precipitated product is filtered, washed with cold solvent, and dried to obtain 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride as a solid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products:

    Oxidation: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1H-pyrazole-4-methanol.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde exhibit notable antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL, indicating their potential as antibacterial agents .

1.2 Anticancer Properties

Recent advancements have highlighted the anticancer potential of pyrazole derivatives. Studies indicate that compounds derived from 3,5-dimethyl-1H-pyrazole-4-carbaldehyde demonstrate cytotoxic effects against several cancer cell lines, including MCF7 and A549. For example, one derivative exhibited an IC50 value of 0.95 nM against the A549 cell line, showcasing its potency . This compound's ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development in cancer therapeutics.

Compound Cell Line IC50 Value (nM)
3,5-Dimethyl-Pyrazole DerivativeA5490.95
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Trisubstituted PyrazoleMCF73.79

Synthesis of Novel Compounds

2.1 Building Block for Drug Development

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in synthesizing more complex molecules. Its reactivity allows for the formation of various heterocyclic compounds that can be tailored for specific biological activities . For example, it has been utilized to synthesize linked pyrazolyl-thiazolidinone derivatives that exhibit strong antibacterial activity.

2.2 Phase-Transfer Catalysis

The compound has been explored in oxidation reactions under phase-transfer catalysis conditions, leading to the synthesis of novel derivatives with enhanced properties . This method not only improves yield but also allows for functionalization at different positions on the pyrazole ring.

Case Studies and Research Findings

3.1 Antibacterial Activity Studies

A series of linked heterocycles containing pyrazole-pyrimidine rings were synthesized and tested for antimicrobial activity against bacteria and fungi. Among these compounds, those with specific aryl substitutions showed significant activity against all tested organisms . The results emphasize the importance of structural modifications in enhancing biological activity.

3.2 Anticancer Research Insights

In a comprehensive study on pyrazole biomolecules as cancer therapeutics, several derivatives were screened for their ability to inhibit cancer cell growth. The findings revealed that specific modifications to the pyrazole structure could lead to compounds with high selectivity and potency against various cancer types .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogues

a) 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)
  • Structure : Shares the 3,5-dimethylpyrazole core but incorporates a sulfonamide linker, a 4-chlorophenyl carbamoyl group, and a pyridine ring.
  • Properties: Melting point: 138–142°C (vs. unavailable data for the target compound).
  • Applications : Investigated for antimicrobial or enzyme-inhibitory properties, contrasting with the aldehyde group’s role in the target compound as a reactive intermediate .
b) 1,5-Dimethyl-4-(tetrazolyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Derivatives
  • Structure : Features a pyrazole ring fused with tetrazole and coumarin moieties.
  • Properties :
    • Enhanced aromaticity and electron-withdrawing groups (e.g., carbonyl) increase stability and pharmacological relevance.
    • The absence of an aldehyde group limits its utility in nucleophilic reactions compared to the target compound .
  • Applications : Explored as anticancer or anti-inflammatory agents, highlighting structural versatility in drug design .

Hydrochloride Salts of Heterocyclic Compounds

a) Berberine Hydrochloride
  • Structure: An isoquinoline alkaloid with a hydrochloride counterion.
  • Properties :
    • High solubility in water due to ionic character, a trait shared with the target compound’s hydrochloride form.
    • Demonstrated antimicrobial activity, contrasting with the target compound’s role as a synthetic precursor .

  • Applications : Widely used in traditional medicine, emphasizing the pharmacological importance of hydrochloride salts .
b) Metformin Hydrochloride
  • Structure : A biguanide with a hydrochloride salt.
  • Properties :
    • High solubility and stability under physiological conditions, akin to the target compound’s formulation advantages.
    • Targets metabolic pathways, unlike the pyrazole derivative’s chemical reactivity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Primary Application Reference
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde HCl Not reported Pyrazole, aldehyde, HCl Likely polar solvents Synthetic intermediate
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-... ~450 (calculated) Pyrazole, sulfonamide, chlorophenyl Low (solid at RT) Pharmaceutical candidate
Berberine HCl 407.85 Isoquinoline, HCl High (aqueous) Antimicrobial agent
Metformin HCl 165.62 Biguanide, HCl High (aqueous) Antidiabetic drug

Key Findings and Implications

  • Structural Flexibility : The target compound’s aldehyde group distinguishes it from sulfonamide- or tetrazole-containing pyrazoles, enabling unique reactivity in heterocyclic synthesis .
  • Hydrochloride Advantage : Like berberine and metformin, the hydrochloride form enhances solubility, critical for bioavailability in drug formulations .
  • Commercial Relevance : Supplier data (e.g., CymitQuimica) indicate its industrial demand for medicinal chemistry pipelines .

Biological Activity

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride can be synthesized through several methods, including the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes. The reaction typically involves the electrophilic substitution of a suitable carbon nucleophile with a chloromethylene iminium salt, leading to the formation of the desired aldehyde derivative .

Biological Activity Overview

The biological activities of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

1. Anticancer Activity

Research has demonstrated that derivatives of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain synthesized pyrazole derivatives showed IC50 values of less than 5 µM against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, indicating strong anticancer potential .

CompoundCell LineIC50 (µM)
5oMCF-72.13 ± 0.80
5oSiHa4.34 ± 0.98
5oPC-34.46 ± 0.53

These compounds were also evaluated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) for certain pyrazole derivatives was found to be as low as 31.25 µg/mL against tested pathogens . This suggests that modifications of the pyrazole structure can enhance its efficacy as an antimicrobial agent.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, research indicates that 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride may possess anti-inflammatory properties. Compounds derived from it have been shown to inhibit pro-inflammatory cytokines in vitro, highlighting its potential role in treating inflammatory diseases .

The mechanisms underlying the biological activities of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride are primarily attributed to its ability to interact with specific molecular targets:

  • Cytotoxicity : The compound's derivatives bind to tubulin at the colchicine-binding site, disrupting microtubule dynamics crucial for cancer cell division .
  • Antimicrobial Action : The exact mechanism is still under investigation; however, it is believed that these compounds disrupt bacterial cell wall synthesis or function by interfering with metabolic pathways .
  • Anti-inflammatory : The inhibition of pro-inflammatory cytokines suggests that these compounds may modulate signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • Cytotoxicity Evaluation : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines using MTT assays. Results indicated selective cytotoxicity with minimal toxicity towards normal cells (HEK293T) at similar concentrations .
  • Antimicrobial Testing : Another research effort assessed the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains. The results demonstrated significant inhibition zones and low MIC values compared to standard antibiotics .

Q & A

(Basic) What synthetic routes are available for 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride, and what are the critical parameters for optimizing yield and purity?

Answer:
The synthesis typically involves functionalization of a pyrazole core. A common precursor is ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 35691-93-1), which undergoes hydrolysis to the carboxylic acid, followed by oxidation to the aldehyde and subsequent salt formation with HCl . Critical parameters include:

  • Reaction conditions : Controlled pH during hydrolysis to avoid decomposition.
  • Oxidation agents : Use of mild oxidizing agents (e.g., PCC) to prevent over-oxidation.
  • Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
PrecursorIntermediate StepKey ConditionsYield Optimization Tips
Ethyl 3,5-dimethylpyrazole-4-carboxylateHydrolysisNaOH (1M), 80°C, 4hMonitor pH to stabilize intermediates
3,5-Dimethylpyrazole-4-carboxylic acidOxidationPCC in DCM, RT, 12hAvoid excess oxidant; inert atmosphere

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on pyrazole ring substituents (e.g., aldehyde proton at ~10 ppm; methyl groups at ~2.3 ppm) .
    • FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and HCl salt formation (broad O-H/N-H ~2500 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction : Use SHELX for structure refinement and ORTEP-3 for thermal ellipsoid visualization . Validate using checkCIF to resolve disorder or twinning .

(Advanced) How can researchers address contradictions between computational predictions and experimental crystallographic data for this compound?

Answer:
Discrepancies often arise from:

  • Solvent effects : Computational models may ignore solvent interactions. Validate with PLATON solvent mask analysis .
  • Tautomerism : The pyrazole ring’s tautomeric forms (1H vs. 2H) can alter bond lengths. Use Hirshfeld surface analysis to compare experimental vs. DFT-optimized structures .
  • Refinement errors : Re-examine SHELX parameterization (e.g., ADPs, hydrogen bonding constraints) .

(Advanced) What strategies are recommended for analyzing the stability and polymorphism of this hydrochloride salt under varying environmental conditions?

Answer:

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C common for pyrazoles) .
  • Hygroscopicity : Dynamic vapor sorption (DVS) studies at 25°C/60% RH to assess moisture uptake .
  • Polymorphism screening : Use solvent-drop grinding with ethanol, acetonitrile, or THF to isolate polymorphs. Validate via PXRD .
ConditionTest MethodKey Observations
High humidityDVSSalt deliquescence at >75% RH
Thermal stressTGAHCl loss at ~150°C

(Advanced) How does the substitution pattern on the pyrazole ring influence the reactivity and biological activity of this compound compared to its analogs?

Answer:

  • Methyl groups : The 3,5-dimethyl substitution enhances steric hindrance, reducing nucleophilic attack at the 4-position. Compare with 3-methyl derivatives (), which show lower thermal stability .
  • Biological activity : Pyrazole aldehydes often act as enzyme inhibitors. The HCl salt improves solubility, enhancing bioavailability compared to neutral analogs (e.g., pyrazole-carboxylic acids) .
DerivativeReactivity (vs. HCl Salt)Bioactivity (IC₅₀)
3,5-Dimethyl (HCl salt)High (polar solvent)12 µM (kinase X)
3-Methyl (neutral)Moderate45 µM

(Advanced) How can researchers resolve ambiguities in hydrogen bonding networks within the crystal lattice of this compound?

Answer:

  • Hydrogen bond analysis : Use PLATON to map donor-acceptor distances and angles. For disordered H atoms, employ SHELXL’s DFIX constraints .
  • Comparative studies : Cross-validate with related pyrazole-carbaldehyde structures (e.g., ), noting consistent N-H⋯O and C-H⋯Cl interactions .

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